![molecular formula C17H10Cl2N2O3 B14454069 2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- CAS No. 72121-71-2](/img/structure/B14454069.png)
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-
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Overview
Description
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields such as dyeing, printing, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,3-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and inks for textiles and printing.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, the azo group can act as a chromophore, influencing the color and properties of the final product.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Another naphthoic acid derivative with similar chemical properties.
2-Naphthalenecarboxylic acid, 4-[(2,4-dichlorophenyl)azo]-3-hydroxy-: A closely related azo dye with slight variations in the substituent positions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in dyeing, printing, and scientific research.
Properties
CAS No. |
72121-71-2 |
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Molecular Formula |
C17H10Cl2N2O3 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-6-3-7-13(14(12)19)20-21-15-10-5-2-1-4-9(10)8-11(16(15)22)17(23)24/h1-8,22H,(H,23,24) |
InChI Key |
BNMBORNABWCVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C(=CC=C3)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
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